2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid
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Overview
Description
2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid is a chemical compound with the molecular formula C11H14N2O6S and a molecular weight of 302.3 g/mol . . This compound is characterized by the presence of an aminophenyl group, a sulfonylamino group, and a pentanedioic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid typically involves the reaction of L-glutamic acid with 4-aminobenzenesulfonyl chloride. The reaction is carried out in an aqueous medium with the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors with precise temperature control and continuous stirring to ensure uniform mixing of reactants. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.
Major Products Formed
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and proteins, leading to inhibition or activation of biochemical pathways. The sulfonylamino group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
L-Glutamic acid: A naturally occurring amino acid with similar structural features but lacking the sulfonylamino group.
4-Aminobenzenesulfonic acid: Contains the aminophenyl and sulfonyl groups but lacks the pentanedioic acid moiety.
N-Acetylglutamic acid: Similar to L-glutamic acid but with an acetyl group instead of the sulfonylamino group.
Uniqueness
2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminophenyl and sulfonylamino groups allows for diverse interactions with molecular targets, making it a valuable compound in various fields of research .
Properties
CAS No. |
6946-28-7 |
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Molecular Formula |
C11H14N2O6S |
Molecular Weight |
302.31 g/mol |
IUPAC Name |
2-[(4-aminophenyl)sulfonylamino]pentanedioic acid |
InChI |
InChI=1S/C11H14N2O6S/c12-7-1-3-8(4-2-7)20(18,19)13-9(11(16)17)5-6-10(14)15/h1-4,9,13H,5-6,12H2,(H,14,15)(H,16,17) |
InChI Key |
UZGJVXZBHAGASZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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